molecular formula C23H18FN7O2 B2996598 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide CAS No. 1007061-82-6

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide

Cat. No. B2996598
CAS RN: 1007061-82-6
M. Wt: 443.442
InChI Key: YFWUQOWMIMVRBC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-4-yl ring, a 1H-pyrazol-5-yl ring, a 4-fluorophenyl group, and a 3-methoxybenzamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyrimidin-4-yl and 1H-pyrazol-5-yl rings, the introduction of the 4-fluorophenyl group, and the formation of the 3-methoxybenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several features, including the aromatic rings, the presence of nitrogen atoms in the rings, the fluorine atom attached to the phenyl ring, and the amide group .


Chemical Reactions Analysis

This compound, like other similar compounds, could potentially undergo a variety of chemical reactions. These could include reactions involving the aromatic rings, the nitrogen atoms, the fluorine atom, or the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, the aromatic rings could contribute to its stability, and the amide group could influence its solubility .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for the synthesis and characterization of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, investigating their cytotoxic activity against several human cancer cell lines. Such studies are crucial for understanding the chemical properties and potential therapeutic applications of these compounds (Hassan et al., 2015).

Anticancer Applications

Several studies have focused on the design and synthesis of derivatives with anticancer activities. For example, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives were synthesized and tested for their anticancer activity against 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).

Imaging Applications

Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been explored for their potential in imaging applications, such as tumor imaging with Positron Emission Tomography (PET). Studies have reported the synthesis and comparative biological evaluation of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging, showcasing their relevance in diagnostic and therapeutic monitoring (Xu et al., 2012).

Mechanism of Action

Target of Action

The compound, also known as N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-methoxybenzamide, is a pyrimidine derivative . Pyrimidine derivatives are known to exhibit a wide range of biological activities, including modulation of myeloid leukemia . .

Mode of Action

For instance, some pyrimidine derivatives are known to inhibit cyclin-dependent kinases , which play a crucial role in cell cycle regulation. The interaction of the compound with its targets could lead to changes in cellular processes, potentially contributing to its biological activity.

Biochemical Pathways

Given that pyrimidine derivatives can interact with various targets such as cyclin-dependent kinases , it is plausible that the compound could affect multiple biochemical pathways. These could include pathways related to cell cycle regulation, signal transduction, and other cellular processes.

Pharmacokinetics

It is noted that all potent compounds from a series of pyrimidine derivatives have a clogp value less than 4 and a molecular weight less than 400 . These properties are often associated with good bioavailability and drug-likeness, suggesting that this compound may have favorable pharmacokinetic properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on several factors, including its toxicity, its reactivity, and how it is handled and stored .

Future Directions

Future research on this compound could involve further studies on its synthesis, its physical and chemical properties, its potential uses, and its safety and hazards .

properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN7O2/c1-14-10-20(28-23(32)15-4-3-5-18(11-15)33-2)31(29-14)22-19-12-27-30(21(19)25-13-26-22)17-8-6-16(24)7-9-17/h3-13H,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWUQOWMIMVRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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